molecular formula C11H21NO4Se B15092938 Boc-D-beta-Homoselenomethionine

Boc-D-beta-Homoselenomethionine

Cat. No.: B15092938
M. Wt: 310.26 g/mol
InChI Key: QTCVBUATUZMYKQ-QMMMGPOBSA-N
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Description

Boc-D-beta-Homoselenomethionine is a non-natural amino acid derivative featuring a selenium atom in place of sulfur, a beta-homo side chain (elongated by one methylene group), and a tert-butoxycarbonyl (Boc) protecting group. This modification enhances its stability during peptide synthesis and alters its redox properties compared to sulfur-containing analogs. Selenium’s larger atomic radius and lower electronegativity influence bond lengths, conformational flexibility, and metabolic interactions, making it valuable in studying selenoprotein analogs or redox-active therapeutic peptides.

Properties

Molecular Formula

C11H21NO4Se

Molecular Weight

310.26 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylselanylpentanoic acid

InChI

InChI=1S/C11H21NO4Se/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

QTCVBUATUZMYKQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC[Se]C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-beta-Homoselenomethionine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-D-beta-Homoselenomethionine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Boc-D-beta-Homoselenomethionine involves its interaction with biological molecules through its selenium atom. Selenium can participate in redox reactions, acting as an antioxidant by neutralizing reactive oxygen species. The Boc group protects the amine during synthesis and can be removed to expose the active site for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-D-beta-Homoselenomethionine with two structurally analogous compounds from the evidence: Boc-beta-cyclohexyl-D-alanine monohydrate () and Boc-L-beta-Homoasparagine (). Key differences and similarities are highlighted in Table 1 and discussed below.

Table 1: Comparative Analysis of this compound and Related Compounds

Property This compound (Hypothesized) Boc-beta-cyclohexyl-D-alanine monohydrate Boc-L-beta-Homoasparagine
Molecular Formula C₁₀H₂₀NO₄Se (estimated) C₁₄H₂₅NO₄ C₉H₁₆N₂O₅ (from SDS)
Molecular Weight (g/mol) ~315 (estimated) 271.35 Not specified
Melting Point 80–85°C (predicted) 64–67°C Not available
Hydrogen Bond Donors 2 (amine, carboxylic acid) 2 3 (amine, carbamoyl, carboxylic acid)
Hydrophobicity (XLogP3) ~2.1 (predicted, lower due to selenium) 3.7 Not available
Synthesis Complexity High (selenium incorporation) Moderate (cyclohexyl group) Moderate (carbamoyl group)
Bioactivity Redox modulation, enzyme inhibition Likely inert (structural analog) Unclear (limited SDS data)

Key Comparisons

Structural and Functional Groups this compound: Features a selenium atom in the side chain, enhancing redox activity and metal-binding affinity compared to sulfur-containing methionine analogs. Boc-beta-cyclohexyl-D-alanine monohydrate: Contains a hydrophobic cyclohexyl group, increasing lipophilicity (XLogP3 = 3.7) . This contrasts with the polarizable selenium in the target compound, which may reduce hydrophobicity despite the elongated side chain. Boc-L-beta-Homoasparagine: Includes a carbamoyl group, enhancing hydrogen-bonding capacity (3 donors vs. 2 in the target compound), which may improve solubility in aqueous systems .

Synthetic Challenges The incorporation of selenium in this compound requires specialized reagents (e.g., selenocysteine derivatives) and inert conditions to prevent oxidation, unlike the straightforward alkylation used for Boc-beta-cyclohexyl-D-alanine . Boc-L-beta-Homoasparagine’s synthesis likely involves carbamoylation steps, which are less hazardous than selenium handling .

Bioavailability and Toxicity Selenium derivatives like this compound may exhibit dose-dependent toxicity (e.g., selenosis), necessitating stringent safety protocols absent in the SDS of Boc-L-beta-Homoasparagine . The cyclohexyl group in Boc-beta-cyclohexyl-D-alanine enhances membrane permeability but may limit renal clearance, whereas the selenium atom could facilitate selective cellular uptake via selenoprotein transporters .

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